

Spectroscopic Profile of 4-Bromo-3-methyl-isothiazol-5-ylamine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-methyl-isothiazol-5-ylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Bromo-3-methyl-isothiazol-5-ylamine**. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While specific experimental data for this compound is not publicly available, this guide presents a robust, representative dataset based on the analysis of structurally similar compounds and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **4-Bromo-3-methyl-isothiazol-5-ylamine**. These values are predicted based on data from closely related analogs, including 4-bromo-3-methyl-isothiazole and other substituted aminothiazoles.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 2.3 - 2.5	Singlet	3H	-CH ₃
~ 5.0 - 6.0	Broad Singlet	2H	-NH ₂

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 10 - 15	-CH ₃
~ 100 - 110	C4-Br
~ 150 - 155	C3-CH ₃
~ 160 - 165	C5-NH ₂

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3450	Medium-Strong, Broad	N-H stretch (asymmetric and symmetric)
3050 - 3150	Weak	Aromatic C-H stretch
2850 - 2950	Weak	Aliphatic C-H stretch (-CH ₃)
1600 - 1650	Strong	N-H scissoring (bending)
1500 - 1580	Medium-Strong	C=N stretch
1400 - 1480	Medium	C=C stretch (isothiazole ring)
1350 - 1400	Medium	C-H bend (-CH ₃)
1000 - 1100	Medium	C-N stretch
600 - 700	Medium-Strong	C-Br stretch
800 - 900	Medium	C-S stretch

Sample Preparation: KBr pellet or thin solid film

Table 4: Predicted Mass Spectrometry Data (Electron Impact)

m/z	Relative Intensity (%)	Assignment
193/195	High	$[M]^+$ (Molecular ion peak with Br isotopes)
178/180	Medium	$[M - CH_3]^+$
114	Medium	$[M - Br]^+$
99	Medium	$[M - Br - CH_3]^+$

Ionization Mode: Electron Impact (EI)

The mass spectrum is expected to show a characteristic pair of molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity, which is indicative of the presence of a single bromine atom.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of **4-Bromo-3-methyl-isothiazol-5-ylamine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube.[\[4\]](#)[\[5\]](#) Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- 1H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

- ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[\[6\]](#)[\[7\]](#)

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Thin Solid Film Method):
 - A small amount of the solid sample (2-5 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[\[8\]](#)[\[9\]](#)
 - One to two drops of the resulting solution are applied to the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[8\]](#)[\[9\]](#)
 - The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[\[8\]](#)[\[9\]](#)
 - The salt plate is then mounted in the spectrometer's sample holder for analysis.[\[9\]](#)
- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the compound is ground with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[10\]](#)
 - The mixture is then compressed in a pellet press under high pressure to form a transparent or translucent pellet.
 - The pellet is placed in the sample holder of the spectrometer for analysis.

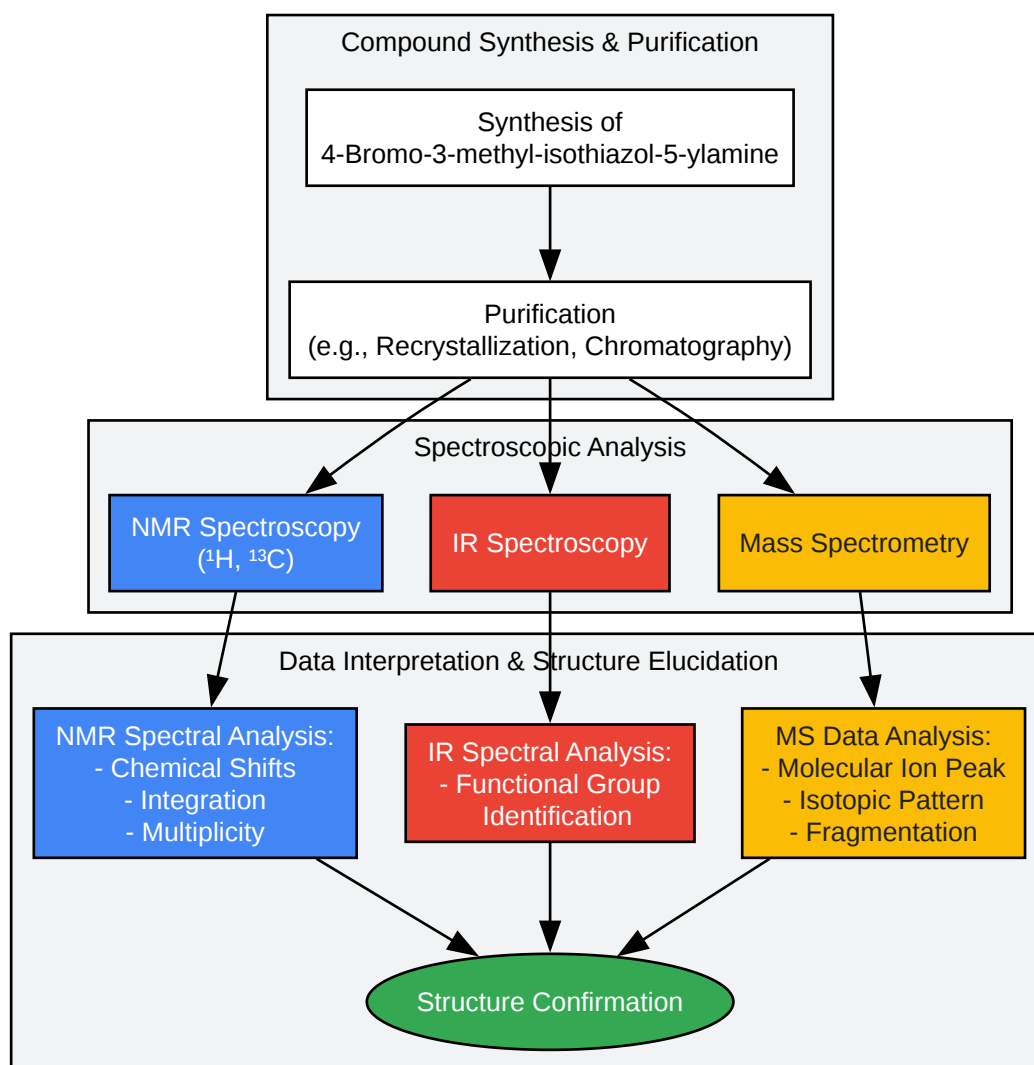
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an electron impact (EI) ionization source.[\[11\]](#)

- **Sample Introduction:** The sample is introduced into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce volatilization.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).^{[12][13]} This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).^[13]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like **4-Bromo-3-methyl-isothiazol-5-ylamine**.



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Workflow for Spectroscopic Characterization

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